9-Methylphenanthrene

Toxicology Mutagenicity Environmental Health

Generic phenanthrene or incorrect methyl isomers yield irreproducible Ames test and petroleum biomarker data. 9-Methylphenanthrene's unique bay-region-like motif at the C9 position drives isomer-specific mutagenicity in Salmonella typhimurium TA98 and TA100 strains, making it the essential positive control for PAH structure-activity relationship studies. • Required for MPI-1 and MPI-3 maturity parameter calibration curves in GC-MS petroleum analysis • Validated reference compound for OH-radical kinetic models predicting atmospheric PAH lifetimes • Distinct solid-state NMR activation energy (10.6 ± 0.6 kJ/mol) for calibrating molecular motion models in crystalline organics

Molecular Formula C15H12
Molecular Weight 192.25 g/mol
CAS No. 883-20-5
Cat. No. B047486
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product Name9-Methylphenanthrene
CAS883-20-5
Molecular FormulaC15H12
Molecular Weight192.25 g/mol
Structural Identifiers
SMILESCC1=CC2=CC=CC=C2C3=CC=CC=C13
InChIInChI=1S/C15H12/c1-11-10-12-6-2-3-8-14(12)15-9-5-4-7-13(11)15/h2-10H,1H3
InChIKeyDALBHIYZSZZWBS-UHFFFAOYSA-N
Commercial & Availability
Standard Pack Sizes25 mg / 500 mg / 1 g / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request

9-Methylphenanthrene Procurement Guide


9-Methylphenanthrene (9-MP) is an alkylated polycyclic aromatic hydrocarbon (PAH) with the molecular formula C15H12 and a molecular weight of 192.26 g/mol . It is a derivative of phenanthrene, characterized by a methyl group substituted at the 9-position of the phenanthrene ring system [1]. This compound is a solid at room temperature with a melting point range of 90-93°C and a density of 1.105 g/cm³ . 9-MP is notable for its unique bay-region-like structural motif, which significantly influences its chemical reactivity and biological effects compared to other methylphenanthrene isomers [2].

Bay-region-like motif for mechanistic toxicology studies
Methyl position dictates reactivity and bioactivity profile
Well-characterized solid with defined physical properties

Why Generic Substitutes Fail for 9-Methylphenanthrene


Substituting 9-Methylphenanthrene with generic phenanthrene or other methylphenanthrene isomers (e.g., 2-MP, 3-MP) in research applications is not scientifically valid due to profound differences in reactivity, biological activity, and physical properties. The specific position of the methyl group at the 9-position creates a bay-region-like structural motif that is absent in 2- and 3-methylphenanthrenes and phenanthrene, leading to distinct metabolic pathways and mutagenic outcomes [1][2]. Furthermore, the thermodynamic stability and environmental degradation kinetics of 9-MP differ significantly from its α-isomer counterpart, 1-MP, as well as the β-isomers [3]. These property divergences mean that experimental results obtained with one isomer are not transferable to another, making the procurement of the precise, well-characterized 9-MP compound essential for reproducibility and accurate interpretation of research data.

Metabolic activation divergence

Phenanthrene and 2-/3-methyl isomers lack the bay-region motif, which may shift metabolic pathways and mutagenic outcomes compared to 9-MP.

Thermodynamic stability difference

9-MP is an α-isomer with lower stability than β-isomers (2-/3-MP), affecting geochemical ratio interpretation and model transferability.

Environmental fate kinetics mismatch

OH reaction rate constants vary among methylphenanthrene isomers, so cross-isomer atmospheric fate models may not reproduce 9-MP behavior.

9-Methylphenanthrene vs. Analogs: Quantitative Evidence


Ames Mutagenicity vs. Phenanthrene

9-Methylphenanthrene (9-MP) demonstrates unequivocal mutagenic activity in the Ames test using Salmonella typhimurium strains TA98 and TA100, a property not shared by phenanthrene or the 2- and 3-methyl isomers. In a direct comparative study, 1- and 9-methylphenanthrene, which both possess an additional bay region-like structural motif, showed positive mutagenicity, whereas phenanthrene, 2-methylphenanthrene, and 3-methylphenanthrene tested negative [1][2]. This indicates that the 9-methyl substitution is critical for this specific biological activity.

Ames mutagenicity
Head-to-head
Positive (TA98/TA100) vs negative for phenanthrene, 2-MP, 3-MP
Supports bay-region motif–mutagenicity correlation
Salmonella typhimurium with metabolic activation
Toxicology Mutagenicity Environmental Health

Methyl Reorientation Energy vs. 3-Methylphenanthrene

The dynamic behavior of the methyl group in solid 9-Methylphenanthrene (9-MP) is distinctly different from that in its isomer, 3-Methylphenanthrene (3-MP). Proton spin-lattice relaxation studies reveal that the effective activation energy for methyl reorientation in 9-MP is 10.6±0.6 kJ/mol, which is approximately double the value of 5.2±0.8 kJ/mol measured for 3-MP [1]. This quantitative difference highlights the significant impact of the methyl group's position on the intramolecular potential energy barrier in the solid state.

Methyl reorientation
Head-to-head
10.6 ± 0.6 kJ/mol (9-MP) vs 5.2 ± 0.8 kJ/mol (3-MP)
Distinct solid-state reorientation barrier
Polycrystalline, 8.5–53 MHz spin-lattice relaxation
Solid-State NMR Physical Chemistry Molecular Dynamics

Gas-Phase OH Reaction Kinetics vs. Phenanthrene

The atmospheric lifetime of 9-Methylphenanthrene (9-MP) is governed by its reaction with hydroxyl (OH) radicals, and its rate constant differs measurably from phenanthrene and other methylated isomers. In a controlled gas-phase study over a temperature range of 323-403 K, the Arrhenius expression for 9-MP was determined as (7.75 × 10⁻¹²) exp[(679 ± 372)/T] cm³ molecule⁻¹ s⁻¹ [1]. In comparison, phenanthrene exhibited an expression of (6.46 × 10⁻¹²) exp[(477 ± 89)/T] cm³ molecule⁻¹ s⁻¹, and 2-MP and 3-MP showed distinct parameters (e.g., 3-MP: (2.97 × 10⁻¹²) exp[(926 ± 77)/T]) [1]. These data provide the first reported Arrhenius parameters for these methylated phenanthrenes, enabling precise modeling of their atmospheric fate.

OH reaction kinetics
Head-to-head
Ea/R 679±372 K (9-MP), 477±89 K (phenanthrene)
Enables isomer-specific atmospheric modeling
Gas-phase, 323–403 K, relative rate method
Atmospheric Chemistry Environmental Fate Reaction Kinetics

Geochemical Maturity: α- vs. β-Isomer Stability

9-Methylphenanthrene (9-MP) belongs to the α-isomer class of methylphenanthrenes, which are thermodynamically less stable than the β-isomers (2-MP and 3-MP) at standard conditions. Quantum chemical simulations combined with experimental data have calculated standard molal Gibbs energies of formation, showing that β-isomers are more stable at 25°C [1]. This thermodynamic distinction is the basis for using isomer ratios, such as MPI-3 = (2-MP + 3-MP)/(1-MP + 9-MP), as organic maturity parameters in petroleum geochemistry [1]. The model predicts that this ratio decreases with increasing temperature, becoming less than 1 at ~375-455°C [1].

Geochemical maturity
Class-level
α-isomer, less stable at 25°C; β-isomers more stable
Component of petroleum maturity indices
Thermodynamic modeling, context-dependent
Geochemistry Petroleum Maturity Thermodynamic Modeling

9-Methylphenanthrene Application Scenarios


Positive Control for Alkylated PAH Genotoxicity

Given its well-documented and isomer-specific mutagenicity in Salmonella typhimurium TA98 and TA100 [1], 9-Methylphenanthrene is an essential positive control for Ames tests investigating the structure-activity relationships of alkylated PAHs. Its use is critical for studies aiming to correlate the bay-region-like structural motif with mutagenic potential [2].

Geochemical Maturity Standard for Oil-Source Correlation

As an α-isomer methylphenanthrene, 9-MP is an indispensable component of quantitative aromatic maturity parameters like MPI-1 and MPI-3 [3]. Procuring high-purity 9-MP is required for developing accurate calibration curves for GC-MS analysis of crude oils and source rock extracts, which is fundamental for petroleum exploration and basin thermal history reconstruction.

Reference for Environmental Fate and Atmospheric Chemistry

The first-reported Arrhenius parameters for the gas-phase reaction of 9-Methylphenanthrene with OH radicals [4] make it a necessary reference compound for environmental chemists. It is essential for validating kinetic models that predict the atmospheric lifetime and long-range transport potential of this class of semi-volatile organic compounds.

Solid-State NMR Calibrant for Molecular Dynamics

The unique activation energy barrier for methyl group reorientation in solid 9-Methylphenanthrene (10.6±0.6 kJ/mol) [5] distinguishes it from other isomers. This makes it a valuable model compound for calibrating solid-state NMR experiments and for validating computational models of molecular motion in crystalline organic solids.

Application
Selection Property
Validation Focus
Alkylated PAH genotoxicity studies
Bay-region-like motif mutagenicity context
Ames test strain-specific response
Petroleum maturity index calibration
α-isomer thermodynamic stability
GC-MS isomer ratio accuracy
Atmospheric fate modeling
OH radical reaction kinetics
Temperature-dependent Arrhenius parameters
Solid-state NMR dynamics calibration
Methyl reorientation energy barrier
Spin-lattice relaxation model fit

Technical Documentation Hub

Structured technical reading across foundational, methodological, troubleshooting, and validation/comparative pathways. Use the hub when you need more detail before procurement.

38 linked technical documents
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